molecular formula C18H17F2NO3 B5686082 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine

1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine

カタログ番号 B5686082
分子量: 333.3 g/mol
InChIキー: REBIZNUBVCRTSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine, commonly known as DPA-714, is a selective radioligand that binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that plays a crucial role in regulating the production of steroid hormones in the body. DPA-714 has been extensively studied in recent years due to its potential applications in the field of neuroscience research.

作用機序

DPA-714 binds selectively to 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine, which is highly expressed in activated microglia and astrocytes in the brain. This compound is involved in the regulation of mitochondrial function, steroid hormone production, and immune response in the brain. DPA-714 has been shown to modulate the activity of microglia and astrocytes, leading to a reduction in inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a number of biochemical and physiological effects in the brain, including the modulation of mitochondrial function, the regulation of steroid hormone production, and the reduction of oxidative stress and inflammation. It has also been shown to improve cognitive function and reduce anxiety and depression in animal models of neurological disorders.

実験室実験の利点と制限

One of the main advantages of using DPA-714 in lab experiments is its high affinity and selectivity for 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine, which allows for accurate and specific binding to the target protein. However, one limitation of using DPA-714 is that it is a radioligand, which means that it requires special handling and disposal procedures to ensure safety in the lab.

将来の方向性

There are several potential future directions for research on DPA-714, including:
1. Investigating the therapeutic potential of DPA-714 in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
2. Studying the effects of chronic stress on 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine expression and the potential therapeutic benefits of this compound ligands in treating anxiety and depression.
3. Developing new this compound ligands with improved selectivity and efficacy for use in preclinical and clinical studies.
4. Investigating the role of this compound in regulating the immune response in the brain and its potential implications for the treatment of neuroinflammatory disorders.
Conclusion:
DPA-714 is a selective radioligand that binds to this compound in the brain and has been extensively studied in preclinical research on neurological disorders and stress-related conditions. Its high affinity and selectivity for this compound make it a valuable tool for investigating the role of this protein in the brain and the potential therapeutic benefits of this compound ligands. Further research is needed to fully understand the biochemical and physiological effects of DPA-714 and its potential applications in the treatment of neurological disorders.

合成法

DPA-714 can be synthesized using a multi-step process involving the reaction of 2,4-difluorophenol with acetyl chloride to form 2,4-difluoroacetophenone. This compound is then reacted with 3-methylphenol in the presence of sodium hydride to form the final product, DPA-714.

科学的研究の応用

DPA-714 has been used extensively in preclinical studies to investigate the role of 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been used to study the effects of chronic stress on the brain and the potential therapeutic benefits of this compound ligands in treating anxiety and depression.

特性

IUPAC Name

2-(2,4-difluorophenoxy)-1-[3-(3-methylphenoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO3/c1-12-3-2-4-14(7-12)24-15-9-21(10-15)18(22)11-23-17-6-5-13(19)8-16(17)20/h2-8,15H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBIZNUBVCRTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CN(C2)C(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。